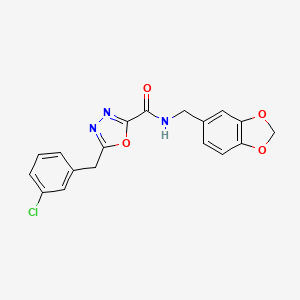![molecular formula C22H29N3O3S B14942060 1-cyclohexyl-4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942060.png)
1-cyclohexyl-4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexyl group, an isopropoxy-methoxyphenyl group, and a dihydropyrazolo-thiazinone core. Its intricate molecular architecture makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.
准备方法
The synthesis of 1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with diketones or β-keto esters.
Cyclization to form the thiazine ring: This step involves the reaction of the pyrazole intermediate with sulfur-containing reagents under specific conditions to form the thiazine ring.
Introduction of the cyclohexyl group: This can be done through alkylation reactions using cyclohexyl halides.
Attachment of the isopropoxy-methoxyphenyl group: This step involves the use of appropriate phenolic intermediates and alkylation reagents.
Industrial production methods for this compound would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反应分析
1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
相似化合物的比较
1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d][1,3]thiazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclohexyl-substituted heterocycles: These compounds have a cyclohexyl group attached to different heterocyclic cores, resulting in diverse applications and activities.
The uniqueness of 1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE lies in its specific combination of functional groups and its potential for various scientific applications.
属性
分子式 |
C22H29N3O3S |
|---|---|
分子量 |
415.6 g/mol |
IUPAC 名称 |
1-cyclohexyl-4-(4-methoxy-3-propan-2-yloxyphenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C22H29N3O3S/c1-13(2)28-18-12-15(10-11-17(18)27-4)20-19-21(23-14(3)29-20)25(24-22(19)26)16-8-6-5-7-9-16/h10-13,16,20H,5-9H2,1-4H3,(H,24,26) |
InChI 键 |
QVIHIQJQMDOQBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OC)OC(C)C)C(=O)NN2C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14941984.png)
![2-[6-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B14941990.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
![Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate](/img/structure/B14942002.png)
![4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14942003.png)
![4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B14942010.png)
![(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942030.png)

![Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)
![6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14942051.png)
![7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14942053.png)
![6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942056.png)
